Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate
Description
Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate is a structurally complex methyl ester characterized by a linear carbon chain featuring conjugated diyne (C≡C–C≡C) bonds, a hydroxyl group at position 9, and a methyl-substituted phenyl group at position 2.
Properties
CAS No. |
650140-16-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate |
InChI |
InChI=1S/C17H18O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,18H,7,12,14H2,1-2H3 |
InChI Key |
FMTYJDOERSKNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#CCO)(C#CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate typically involves multi-step organic reactions. One common method includes the use of alkynylation reactions to introduce the diynoate moiety, followed by hydroxylation and methylation steps to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
The following analysis compares Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate with structurally related methyl esters identified in the literature, focusing on backbone architecture, functional groups, and inferred applications.
Structural Features and Functional Group Analysis
Table 1: Structural Comparison of Methyl Esters
Key Observations:
Backbone Complexity: The user’s compound features a linear chain with rigid diyne bonds, contrasting with cyclic (methyl shikimate) or polycyclic diterpene backbones (sandaracopimaric acid methyl ester). This linearity may enhance solubility in polar solvents compared to bulky diterpenes .
Functional Group Reactivity: The hydroxyl group at position 9 enables hydrogen bonding, a trait shared with methyl shikimate but absent in non-hydroxylated esters (e.g., methyl palmitate). This could enhance interactions with biological targets .
Spectroscopic Signatures :
- Compared to methyl shikimate, which shows distinct $ ^1H $ NMR peaks for cyclic protons and hydroxyls , the user’s compound would exhibit signals for phenyl protons (~7 ppm) and diyne carbons (~70–90 ppm in $ ^{13}C $ NMR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
